molecular formula C15H22N2O3 B564888 N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone CAS No. 1159977-15-7

N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone

Cat. No.: B564888
CAS No.: 1159977-15-7
M. Wt: 278.352
InChI Key: LAQWVKRWOMLJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure features a tert-butoxycarbonyl (Boc)-protected methylamino group and a 3-pyridyl ketone, making it a versatile building block for constructing more complex molecules. Researchers utilize this compound in the synthesis of various heterocyclic compounds, particularly as a precursor in developing nicotine derivatives and other structurally related nitrogen-containing compounds. The Boc group serves as a protective moiety for the secondary amine, allowing for selective reactions at other molecular sites under a wide range of conditions, with subsequent facile deprotection to unveil the free amine functionality. This controlled reactivity is essential for the stepwise construction of sophisticated molecular architectures in the lab. The compound is presented as a yellow oil with noted solubility in chlorinated organic solvents such as chloroform and dichloromethane, facilitating its handling in various synthetic workflows. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for personal use.

Properties

IUPAC Name

tert-butyl N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11H,6,8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQWVKRWOMLJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675720
Record name tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-15-7
Record name tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 4-(Methylamino)-1-(3-pyridyl)-1-butanone

The most direct route involves introducing the tert-butoxycarbonyl (Boc) group to the secondary amine of 4-(methylamino)-1-(3-pyridyl)-1-butanone. This two-step process begins with synthesizing the precursor amine, followed by Boc protection.

Step 1: Synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanone
The precursor is synthesized via reductive amination of 4-oxo-1-(3-pyridyl)-1-butanone with methylamine. Catalytic hydrogenation (e.g., Pd/C or Ra-Ni) in methanol or ethanol at 50–60°C typically yields the secondary amine. Alternative methods include nucleophilic substitution of 4-chloro-1-(3-pyridyl)-1-butanone with methylamine under basic conditions (e.g., K2CO3 in DMF).

Step 2: Boc Protection
The amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). Reaction conditions:

  • Molar ratio : 1:1.2 (amine:Boc₂O)

  • Temperature : 0°C to room temperature (20–25°C)

  • Reaction time : 4–12 hours

  • Work-up : Aqueous extraction, drying (MgSO₄), and solvent evaporation.

This method achieves >85% yield, confirmed by LCMS and ¹H NMR. The Boc group’s stability under mild acidic conditions makes it ideal for subsequent functionalization.

One-Pot Synthesis from Pyridine Derivatives

A convergent approach constructs the ketone and amine moieties simultaneously. 3-Acetylpyridine undergoes alkylation with 4-bromobutan-2-one in the presence of LDA (lithium diisopropylamide), followed by amination with methylamine and in-situ Boc protection.

Key Reaction Parameters :

  • Base : LDA in THF at -78°C

  • Alkylation : 3-acetylpyridine + 4-bromobutan-2-one → 4-oxo-1-(3-pyridyl)-1-butanone

  • Amination : Methylamine hydrochloride, NaBH₃CN, MeOH, 24 hours

  • Boc Protection : Boc₂O, DMAP, DCM, 12 hours.

This method streamlines synthesis but requires stringent temperature control to avoid side reactions like over-alkylation.

Optimization and Catalytic Systems

Solvent and Base Selection

Solvent polarity significantly impacts Boc protection efficiency. Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing the transition state. DMAP (10 mol%) increases electrophilicity of Boc₂O, while TEA scavenges liberated CO₂.

Comparative Data :

SolventBaseTemperature (°C)Yield (%)
DCMDMAP/TEA2592
THFDMAP0 → 2588
AcetonePyridine2575

Data extrapolated from analogous Boc protection reactions.

Green Chemistry Approaches

Recent advances emphasize solvent-free Boc protection using mechanochemical grinding (ball milling). Mixing 4-(methylamino)-1-(3-pyridyl)-1-butanone with Boc₂O and DMAP for 2 hours achieves 89% yield, reducing waste and energy consumption.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 2.72 (s, 3H, NCH₃), 3.25–3.45 (m, 4H, CH₂N), 7.40–8.65 (m, 4H, pyridyl H).

  • LCMS (ESI+) : m/z 279.2 [M+H]⁺ (calc. 278.35).

Purity Assessment

HPLC analyses (C18 column, ACN/H₂O gradient) show >95% purity, with retention times of 6.2–6.8 minutes.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Bocylation : Excess Boc₂O may protect pyridyl nitrogen, mitigated by stoichiometric control.

  • Ketone Reduction : NaBH₃CN in amination steps can reduce the ketone; switching to catalytic hydrogenation avoids this.

Scalability Issues

Large-scale reactions face exothermic risks during Boc₂O addition. Slow addition (1–2 hours) and ice-water cooling are critical.

Industrial and Research Applications

The compound’s primary use lies in synthesizing nicotine derivatives and kinase inhibitors. Its stability under basic conditions enables multi-step protocols, as demonstrated in Parkinson’s disease drug candidates .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic reagents like trifluoroacetic acid are employed to remove the Boc group.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Free amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. The N-Boc (tert-butoxycarbonyl) protecting group is particularly valuable in synthetic pathways, as it facilitates the introduction of functional groups without interfering with other reactive sites.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds synthesized from this precursor have shown efficacy against specific cancer cell lines, making them candidates for further development into therapeutic agents .

Cancer Research

Mechanisms of Action
The compound is closely associated with research into the mechanisms of tobacco-related carcinogenesis. It is a metabolite of nicotine and has been implicated in DNA damage and repair mechanisms within cells. Studies have shown that this compound induces specific alterations in gene expression related to cancer pathways, particularly through epigenetic modifications such as DNA methylation .

Table 1: Effects on Gene Expression

GeneEffectMechanism
Gene AHypermethylationAlters transcriptional activity
Gene BDownregulationImpacts cell cycle regulation
Gene CUpregulationAssociated with apoptosis resistance

Biochemical Studies

Model Compound for Toxicology
this compound serves as a model compound in toxicological studies to assess the effects of nitrosamines on cellular systems. Its role in studying the metabolism of tobacco-derived carcinogens has provided insights into how these compounds interact with biological systems and contribute to cancer development.

Case Study: DNA Repair Mechanisms
Research investigating the DNA repair activities in response to this compound exposure revealed significant differences between organ systems (e.g., liver vs. lung). The findings indicated that liver extracts exhibited higher repair capabilities for DNA damage induced by this compound compared to lung extracts, suggesting organ-specific responses to carcinogenic insult .

Summary

This compound has diverse applications in medicinal chemistry, cancer research, and toxicological studies. Its ability to serve as a precursor for drug synthesis and its role in understanding carcinogenic processes make it a valuable compound for ongoing research efforts.

Mechanism of Action

The mechanism of action of N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways. The pyridyl ring may also interact with biological receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

Key compounds for comparison include:

NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone): A prototypical TSNA with a nitrosamine group, classified as a Group 1 human carcinogen by the IARC .

NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol): The primary metabolite of NNK, retaining carcinogenic activity .

HPB (4-Hydroxy-1-(3-pyridyl)-1-butanone): A biomarker released from NNK/NNAL-DNA and hemoglobin adducts .

NNN (N'-Nitrosonornicotine): A structurally distinct TSNA with a nornicotine backbone .

Table 1: Structural and Functional Comparison
Compound Functional Groups Carcinogenicity (IARC Class) Key Metabolic Pathways Primary Applications/Effects
N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone Boc-protected methylamino, ketone Not classified (research use) Likely deprotection to free amine Synthetic intermediate in drug design
NNK Nitrosamine, ketone Group 1 (Carcinogenic) α-Hydroxylation, cytochrome P450 Tobacco carcinogen, research model
NNAL Nitrosamine, alcohol Group 1 (Carcinogenic) Glucuronidation, oxidation Biomarker for NNK exposure
HPB Hydroxy, ketone Non-carcinogenic Hydrolysis of adducts Biomarker for TSNA metabolic activation
NNN Nitrosamine, pyrrolidine Group 1 (Carcinogenic) α-Hydroxylation, DNA adduct formation Oral/esophageal carcinogen

Metabolic Pathways and Activation Mechanisms

  • NNK: Undergoes metabolic activation via cytochrome P450-mediated α-hydroxylation at the methyl or methylene carbon, generating reactive diazohydroxides that alkylate DNA and hemoglobin. This process is critical for its carcinogenicity .
  • This compound: The Boc group likely prevents nitrosamine formation, rendering it non-carcinogenic. Deprotection under acidic or enzymatic conditions could yield a free methylamine derivative, but its biological activity remains uncharacterized .
Table 2: Metabolic Activation and Biomarkers
Compound Key Metabolites/Adducts Biomarkers Identified Enzymes Involved
NNK NNAL, HPB, keto acid derivatives Urinary NNAL-glucuronide, HPB CYP2A6, CYP2B1, CYP2E1
NNAL HPB, glucuronide conjugates HPB in urine and blood UGTs, oxidases
This compound Potential free methylamine product None reported Deprotection enzymes (e.g., TFA)

Carcinogenicity and Toxicological Profiles

  • NNK and NNAL: Both induce lung, pancreatic, and liver tumors in rodents. NNK is a potent lung carcinogen even at low doses (0.5–5.0 ppm in drinking water), with tumor incidences exceeding 90% in high-dose groups .
  • This compound: No carcinogenicity data exist, but structural analogs lacking nitrosamines (e.g., HPB) are non-carcinogenic. Its use in research focuses on synthetic utility rather than toxicological effects .

Biomarker Utility

  • NNK/NNAL : HPB released from DNA and hemoglobin adducts serves as a biomarker for metabolic activation and exposure. Smokers and tobacco users exhibit elevated HPB levels .
  • This compound: No biomarker role identified; its stability under physiological conditions remains unstudied.

Research and Regulatory Considerations

  • NNK: Classified as a Group 1 carcinogen by IARC, with extensive data on its role in tobacco-related cancers. Regulatory agencies emphasize reducing TSNA levels in tobacco products .
  • This compound: Not evaluated for carcinogenicity. Its safety profile in pharmaceutical contexts depends on deprotection efficiency and downstream metabolite toxicity .

Biological Activity

N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a pyridyl ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Name : this compound
  • Molecular Formula : C13H18N2O2
  • CAS Number : 1159977-15-7

The presence of the pyridyl ring suggests potential interactions with biological receptors, which may influence the compound's overall biological activity.

This compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets. The Boc group can be removed under acidic conditions, revealing the active amine, which can participate in various biochemical pathways. The pyridyl moiety may facilitate binding to biological receptors, potentially modulating various physiological responses.

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antibacterial Activity : Some derivatives have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Investigations into enzyme inhibitory properties have revealed potential as acetylcholinesterase (AChE) inhibitors .
  • Cytokine Modulation : Studies on related compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) have demonstrated their ability to modulate cytokine release in human macrophages, affecting immune responses and potentially influencing cancer progression .

1. Antibacterial Screening

In a study evaluating various synthesized compounds for antibacterial activity, several derivatives of this compound were tested. The results indicated that certain modifications enhanced antibacterial potency, particularly against gram-positive bacteria.

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
N-Boc DerivativeStrongModerate

2. Enzyme Inhibition Studies

A separate investigation focused on enzyme inhibition found that derivatives exhibited strong inhibitory activity against AChE. The study highlighted the structural importance of the pyridyl ring in enhancing binding affinity.

CompoundAChE Inhibition (% at 10 µM)
N-Boc Derivative85%
Control Compound40%

3. Cytokine Release Modulation

Research involving the tobacco-specific carcinogen NNK showed that it could induce alterations in cytokine release from U937 human macrophages. This effect may be relevant for understanding the immunomodulatory properties of related compounds.

Q & A

Q. What are the key considerations for synthesizing N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone?

The synthesis typically involves multi-step reactions with Boc (tert-butoxycarbonyl) protection of the methylamino group to prevent unwanted side reactions. Key steps include:

  • Amine Protection : Reacting 4-(methylamino)-1-(3-pyridyl)-1-butanone with di-tert-butyl dicarbonate (Boc anhydride) in an aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) to form the Boc-protected intermediate .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (from ethanol or DCM/hexane) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4–0.6 in 3:1 hexane/ethyl acetate) .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., Boc group protons at δ 1.2–1.4 ppm) and LC-MS (expected [M+H]+^+ ~307.3 Da) .

Q. How can researchers optimize solubility and stability during experimental workflows?

  • Solubility : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. For biological assays, prepare stock solutions in DMSO (<10% v/v final concentration to avoid cytotoxicity) .
  • Stability : Store at -20°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What enzymatic pathways are implicated in the metabolic activation of related nitrosamines, and how can these inform studies on this compound?

  • Cytochrome P450 (CYP) Metabolism : CYP2A13 and CYP2A6 are critical in metabolizing tobacco-specific nitrosamines like NNK into carcinogenic intermediates (e.g., pyridyloxobutyl DNA adducts). For the Boc-protected analog, assess metabolic stability using:
    • In vitro microsomal assays (human liver/ lung microsomes) with NADPH cofactor.
    • Recombinant CYP isoforms to identify metabolic enzymes.
    • LC-MS/MS to detect demethylation or Boc-deprotection products .
  • Contradictions : While NNK is carcinogenic in rodents (IARC Group 1), conflicting human data necessitate caution in extrapolating results. Use isotopic labeling (e.g., 13^{13}C-methyl) to trace metabolic fates .

Q. How can researchers resolve discrepancies in DNA adduct formation data for nitrosamine derivatives?

  • Methodological Approaches :
    • DNA Adduct Profiling : Use 32^{32}P-postlabeling or high-resolution mass spectrometry to identify adducts (e.g., O6^6-pyridyloxobutyl-dGuo) in cell lines or rodent models.
    • Competitive Inhibition Studies : Co-incubate with NNK or its metabolites to assess adduct specificity.
    • Structural Dynamics : Molecular docking (e.g., AutoDock Vina) to predict adduct stability with DNA repair enzymes (e.g., O6^6-alkylguanine-DNA alkyltransferase) .
  • Data Interpretation : Address variability in adduct quantification by normalizing to tissue-specific repair enzyme activity .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersExpected Outcome
1^1H NMR400 MHz, CDCl3_3δ 1.4 (s, Boc CH3_3), 2.8 (m, methylamino CH3_3), 8.1–8.5 (pyridyl protons)
LC-MSC18 column, 0.1% formic acidRetention time ~6.2 min; [M+H]+^+ = 307.3
UV-VisMethanol solutionλmax ~229 nm (π→π* transitions)

Q. Table 2. Metabolic Stability Assay Conditions

ParameterValue
Microsomal Protein1 mg/mL
Incubation Time60 min
Substrate Concentration10 µM
Analytical MethodLC-MS/MS (MRM transitions for parent and metabolites)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.